molecular formula C20H21N3O5 B5669777 [(3aS,9bS)-2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol

[(3aS,9bS)-2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol

Cat. No.: B5669777
M. Wt: 383.4 g/mol
InChI Key: ZMPAOSLEHLJIIE-FOIQADDNSA-N
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Description

[(3aS,9bS)-2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol is a complex organic compound characterized by its unique structure, which includes a furan ring, an oxadiazole moiety, and a tetrahydrochromeno-pyrrol system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aS,9bS)-2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl oxadiazole intermediate, followed by its coupling with a suitable chromeno-pyrrol precursor. The final step involves the introduction of the methanol group under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3aS,9bS)-2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxadiazole ring to amines or other reduced forms.

    Substitution: The furan ring and oxadiazole moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

[(3aS,9bS)-2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(3aS,9bS)-2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(3aS,6aR,9aR,9bS)-6-Methyl-3,9-dimethylene-3a,4,6a,7,8,9,9a,9b-octahydroazuleno[4,5-b]furan-2(3H)-one]
  • [(1R,2R,3aS,8bS)-2-Hydroxy-1-[(1E,3S,4S)-3-hydroxy-4-methyl-1-octen-6-yn-1-yl]-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-5-yl]butanoic acid]
  • [(3R,3aS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)]

Uniqueness

[(3aS,9bS)-2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol is unique due to its combination of structural features, including the furan ring, oxadiazole moiety, and tetrahydrochromeno-pyrrol system. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[(3aS,9bS)-2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-25-13-4-5-14-15-8-23(10-20(15,11-24)12-27-17(14)7-13)9-18-21-19(22-28-18)16-3-2-6-26-16/h2-7,15,24H,8-12H2,1H3/t15-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPAOSLEHLJIIE-FOIQADDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3CN(CC3(CO2)CO)CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]3CN(C[C@]3(CO2)CO)CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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